3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a difluoromethyl group, an isopropyl group, and a sulfonyl chloride group attached to the pyrazole ring
Preparation Methods
The synthesis of 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.
Attachment of the isopropyl group: This can be done through alkylation reactions using isopropyl halides.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function. The difluoromethyl and isopropyl groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
3-(trifluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and biological activity.
1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride: This compound lacks the difluoromethyl group, which may result in different chemical and biological properties.
3-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride: This compound lacks the isopropyl group, which may influence its overall activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(difluoromethyl)-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O2S/c1-4(2)12-3-5(15(8,13)14)6(11-12)7(9)10/h3-4,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITLTBOKTICGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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